N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Methodologies
A significant aspect of research involving compounds like "N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide" includes the development of novel synthetic routes. For instance, studies have explored the synthesis of diverse oxalamide derivatives through innovative approaches, which are crucial for the creation of compounds with potential bioactivity (Mamedov et al., 2016)[https://consensus.app/papers/acidcatalyzed-2substituted32nitrophenyloxiranes-mamedov/38ae1873235a526d8dd47b7b03c381d7/?utm_source=chatgpt]. These synthetic methodologies are foundational for the generation of novel compounds for further pharmacological testing.
Chemical Characterization
The structural elucidation and chemical characterization of novel compounds are paramount. Research often focuses on confirming the chemical structure of synthesized compounds using techniques such as NMR, mass spectrometry, and X-ray crystallography. This step is critical in verifying the successful synthesis of target molecules and understanding their chemical properties (Sudha et al., 1997)[https://consensus.app/papers/12bis26diethylphenyl33oxydiethylguanidine-sudha/bc96d52ad363567580dec162051cbd40/?utm_source=chatgpt].
Potential Therapeutic Applications
Anticonvulsant Activity
Research into compounds with structural similarities to "this compound" has identified potential anticonvulsant properties. For example, derivatives of thiophene have been synthesized and evaluated for their anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating neurological disorders (Kulandasamy et al., 2009)[https://consensus.app/papers/class-anticonvulsants-possessing-activity-34dialkyloxy-kulandasamy/ecc1364ccff75cb6b1e2498409f98d4f/?utm_source=chatgpt].
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-13-4-3-12(10-14(13)20)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXFBFQNGHBQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.